

comparative study of the reactivity of CFC-112a and CFC-112

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Compound of Interest

Compound Name: **1,1,1,2-Tetrachloro-2,2-difluoroethane**

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An In-Depth Comparative Guide to the Reactivity of CFC-112 and CFC-112a

A Foreword for the Modern Researcher

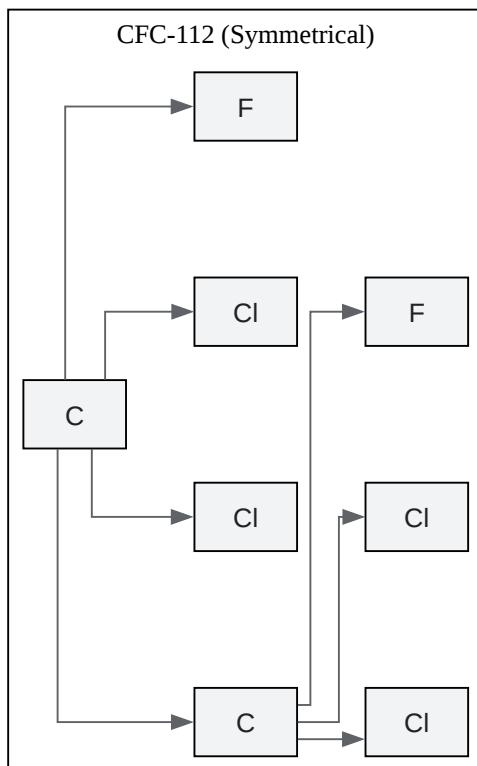
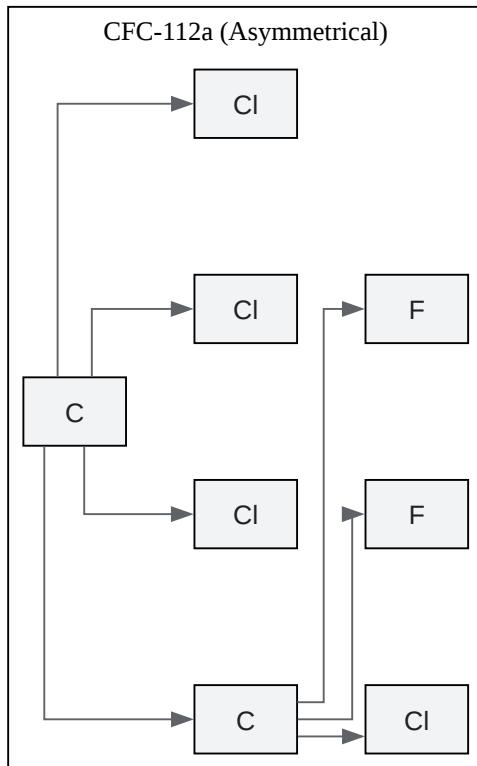
As Senior Application Scientists, we understand that even compounds phased out by international treaties like the Montreal Protocol can offer profound insights into chemical reactivity, atmospheric science, and the development of sustainable alternatives.[\[1\]](#)[\[2\]](#)[\[3\]](#) Chlorofluorocarbons (CFCs), while notorious for their role in stratospheric ozone depletion, are exemplary models for studying the influence of molecular structure on chemical behavior.[\[2\]](#)[\[4\]](#) This guide focuses on two such molecules: CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane) and its asymmetrical isomer, CFC-112a (**1,1,1,2-tetrachloro-2,2-difluoroethane**).

Though both share the same chemical formula, $C_2Cl_4F_2$, their differing arrangements of chlorine and fluorine atoms lead to distinct physical properties and reactivity profiles.[\[5\]](#)[\[6\]](#) Understanding these subtleties is not merely an academic exercise; it informs our approaches to environmental remediation, the design of safer industrial chemicals, and the validation of atmospheric models. This document provides a comparative analysis grounded in established data and outlines robust experimental protocols for further investigation.

Structural and Physical Foundations

The fundamental difference between CFC-112 and CFC-112a lies in their symmetry. CFC-112 is a symmetrical molecule with two $-CCl_2F$ groups, while CFC-112a is asymmetrical, featuring a

-CCl₃ group and a -CClF₂ group.[5][6] This structural variance directly influences their intermolecular forces and, consequently, their physical properties.



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Caption: Molecular structures of CFC-112 and CFC-112a.

A summary of their key physical properties is presented below. The higher melting point of the asymmetrical CFC-112a is noteworthy, suggesting a more efficient crystal lattice packing compared to its symmetrical counterpart.

Property	CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane)	CFC-112a (1,1,1,2-tetrachloro-2,2-difluoroethane)	Source(s)
CAS Number	76-12-0	76-11-9	[5] [6]
Molecular Formula	CCl ₂ FCCl ₂ F	CCl ₃ CClF ₂	[5] [6]
Molecular Weight	203.8 g/mol	203.8 g/mol	[7] [8]
Appearance	Colorless solid or liquid	Colorless solid	[7] [8]
Melting Point	26.5 °C (79.7 °F)	40.6 °C (105.1 °F)	[7] [8]
Boiling Point	92.5 °C (198.5 °F)	91.5 °C (196.7 °F)	[7] [8]
Density (liquid)	1.64 g/cm ³ at 30°C	1.65 g/mL at 25°C	[6] [7]
Water Solubility	120 mg/L at 25°C	Data not readily available, expected to be low	[7]

Comparative Reactivity Analysis

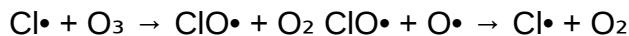
The reactivity of these isomers is primarily dictated by their atmospheric behavior and susceptibility to chemical transformation.

Atmospheric Fate: Photolysis and Ozone Depletion

For fully halogenated CFCs, the dominant atmospheric degradation pathway is photolysis by high-energy ultraviolet (UV-C) radiation in the stratosphere.[\[4\]](#)[\[9\]](#) Tropospheric loss processes,

such as reactions with hydroxyl (OH) radicals, are negligible as the C-Cl and C-F bonds are too strong for abstraction by OH to be thermodynamically favorable.[9]

The core photochemical event is the cleavage of a carbon-chlorine (C-Cl) bond, which releases a highly reactive chlorine atom (Cl \bullet). This free radical then initiates a catalytic cycle that destroys thousands of ozone (O₃) molecules.[2][3][10]



The crucial factor for comparing the atmospheric reactivity of CFC-112 and CFC-112a is the relative strength of their C-Cl bonds.

- CFC-112 (CCl₂F-CCl₂F): The C-Cl bonds are identical on both carbon atoms. The electron-withdrawing effects of the fluorine and three chlorine atoms are distributed symmetrically across the molecule.
- CFC-112a (CCl₃-CClF₂): This isomer presents two distinct chemical environments. The C-Cl bonds on the -CCl₃ group are expected to be weaker and more susceptible to cleavage than the C-Cl bond on the -CClF₂ group. This is because the -CClF₂ group has two highly electronegative fluorine atoms, which inductively strengthen the adjacent C-Cl bond. Conversely, the three chlorine atoms on the other carbon create a site of higher electron deficiency, potentially weakening those C-Cl bonds.

Therefore, it is hypothesized that CFC-112a undergoes photolysis at a slightly faster rate than CFC-112 due to the more easily broken C-Cl bonds on its -CCl₃ moiety.

Despite this mechanistic nuance, atmospheric models and observations show that both isomers have very similar, long atmospheric lifetimes and consequently, nearly identical Ozone Depletion Potentials (ODPs).[11] A 2014 study reported lifetimes of 51 years for CFC-112 and 44 years for CFC-112a, with an ODP of 0.88 for both, relative to CFC-11.[11] This suggests that while initial photolysis rates may differ slightly, their overall persistence and ozone-destroying efficiency are comparable.

Thermal and Chemical Reactivity

CFCs are renowned for their chemical inertness under normal conditions, a property that made them desirable as refrigerants and solvents.[12] However, under specific conditions, they do

react.

- Thermal Decomposition: Both isomers are thermally stable but will decompose at high temperatures to produce hydrogen chloride (HCl) and hydrogen fluoride (HF), among other products.[12] The asymmetrical structure of CFC-112a may lead to a slightly lower thermal decomposition temperature compared to the more stable, symmetrical CFC-112.
- Reactions with Active Metals: Like other CFCs, both CFC-112 and CFC-112a are incompatible with and can react violently with chemically active metals such as sodium, potassium, and powdered aluminum.[5][13][14][15]
- Reductive Dehalogenation: A notable difference in reported chemical reactivity involves the reaction with zinc. CFC-112a is documented to react with zinc in ethanol to produce 1,1-dichloro-2,2-difluoroethylene ($\text{Cl}_2\text{C=CF}_2$).[6] This reaction proceeds via the elimination of two chlorine atoms from adjacent carbons. A similar, well-defined reaction for CFC-112 is less commonly cited, though it would be expected to undergo dehalogenation under similar conditions.

Experimental Protocols for Reactivity Assessment

To empirically validate the hypothesized differences in reactivity, the following experimental workflows are proposed. These protocols are designed to be self-validating by incorporating standardized materials, precise monitoring, and comparative analysis.

Protocol 1: Comparative Stratospheric Photolysis Rate

This experiment aims to quantify the rate of photodegradation for each isomer under simulated stratospheric UV conditions.

Caption: Workflow for determining comparative photolysis rates.

Methodology:

- System Preparation: Utilize a 10L quartz-glass reaction chamber coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system. Ensure the chamber is evacuated to $<10^{-3}$ Torr and passivated.

- Sample Introduction: Introduce each CFC isomer independently to a partial pressure of 10 mTorr, pressurized to 760 Torr with ultra-pure N₂.
- Photolysis: Irradiate the chamber with a broad-spectrum UV lamp, filtered to simulate stratospheric conditions.
- Monitoring: At 30-minute intervals, automatically sample the chamber's contents via a gas sampling loop and inject into the GC-MS. Monitor the decay of the parent ion characteristic of each isomer.
- Causality Check: The choice of a quartz chamber is critical as it is transparent to UV-C radiation. The GC-MS provides both identification and quantification, ensuring that the observed decay is from the parent molecule and not an interfering species. Comparing the first-order rate constants derived from the decay plots will provide a direct measure of their relative photolytic lability.

Protocol 2: Analysis of Reaction with Zinc Dust

This protocol investigates the differences in chemical reactivity through a controlled dehalogenation reaction.

Methodology:

- Reactor Setup: In separate round-bottom flasks equipped with a reflux condenser and magnetic stirrer, add 10 mmol of zinc dust and 50 mL of anhydrous ethanol.
- Reactant Addition: To each flask, add 1 mmol of either CFC-112 or CFC-112a.
- Reaction Conditions: Heat the mixtures to 60°C and maintain for 4 hours.
- Product Analysis: After cooling, analyze the liquid phase by GC-MS to identify and quantify the olefin products and any remaining starting material. Analyze the headspace for any gaseous byproducts.
- Validation: The use of identical molar quantities and conditions ensures a direct comparison of conversion rates. The GC-MS analysis will confirm the structure of the resulting alkene, validating the reaction pathway (e.g., confirming the formation of Cl₂C=CF₂ from CFC-112a).

[6] Comparing the percentage conversion of CFC-112 versus CFC-112a provides a quantitative measure of their relative reactivity in this chemical transformation.

Summary and Outlook

The comparison between CFC-112 and CFC-112a serves as a compelling case study in structural isomerism influencing reactivity.

- Key Difference: The primary distinction is the asymmetry of CFC-112a, which creates varied C-Cl bond strengths within the molecule. This likely makes it slightly more susceptible to initial photolytic cleavage and potentially less thermally stable than the symmetrical CFC-112.
- Key Similarity: Despite minor mechanistic differences, their overall atmospheric impact is remarkably similar. Both are potent, long-lived ozone-depleting substances with nearly identical ODPs.[11] Their reactivity towards tropospheric oxidants is negligible.[9]

While the production of these chemicals is now banned for emissive uses, they may still be present in older equipment or generated as byproducts in other chemical manufacturing processes.[16][17] The insights gained from studying their reactivity are therefore invaluable. They aid in refining atmospheric models, developing effective destruction technologies for CFC banks, and applying principles of bond stability and molecular symmetry to the design of next-generation chemicals that are benign by design.

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